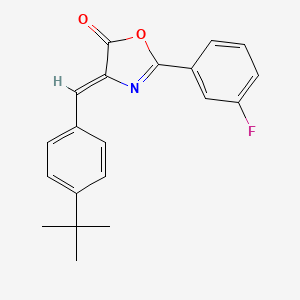
4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as TBB or TBBPA, is a chemical compound that belongs to the family of organobromine compounds. It is widely used as a flame retardant in various industrial applications, including electronics, textiles, and construction materials. The compound has gained significant attention due to its potential environmental and health impacts.
Wissenschaftliche Forschungsanwendungen
4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its flame retardant properties. It has been found to be effective in reducing the flammability of various materials, including plastics, textiles, and electronic components. The compound has also been investigated for its potential environmental and health impacts. It has been detected in various environmental matrices, including air, water, and sediment. 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit endocrine-disrupting effects, and it has been associated with adverse developmental and reproductive effects in animal studies.
Wirkmechanismus
The mechanism of action of 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one involves the formation of free radicals during the combustion process. The free radicals react with the flame retardant, leading to the formation of stable intermediates that inhibit the propagation of the flame. 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to interact with various cellular receptors, including the estrogen receptor, androgen receptor, and thyroid hormone receptor. These interactions may contribute to the endocrine-disrupting effects of the compound.
Biochemical and Physiological Effects:
4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects. In animal studies, the compound has been associated with altered thyroid hormone levels, disrupted reproductive function, and developmental abnormalities. 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to induce oxidative stress and inflammation in various cell types. The compound has been detected in human breast milk and serum, suggesting potential exposure and health risks to humans.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a widely used flame retardant, and it has been extensively studied in various laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been associated with potential health and environmental impacts, and caution should be exercised when handling and disposing of the compound. Additionally, the endocrine-disrupting effects of 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one may complicate the interpretation of experimental results, particularly in studies involving hormone-sensitive endpoints.
Zukünftige Richtungen
There are several future directions for research on 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of focus could be the development of alternative flame retardants that are less harmful to human health and the environment. Additionally, further studies are needed to better understand the endocrine-disrupting effects of 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one and its potential impacts on human health. The development of sensitive and specific analytical methods for the detection of 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in various environmental matrices could also facilitate the assessment of exposure and risk. Finally, more research is needed to investigate the potential interactions between 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one and other environmental contaminants, as well as the cumulative effects of exposure to multiple contaminants.
Synthesemethoden
The synthesis method of 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one involves the reaction of 4-tert-butylbenzaldehyde and 3-fluoroacetophenone in the presence of a base catalyst. The reaction leads to the formation of 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. The compound can be purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c1-20(2,3)15-9-7-13(8-10-15)11-17-19(23)24-18(22-17)14-5-4-6-16(21)12-14/h4-12H,1-3H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIOBCVQKKGSEY-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)


![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)


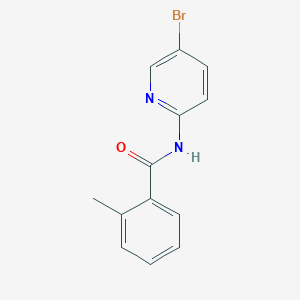
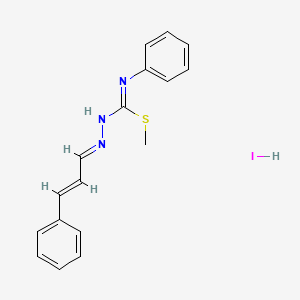
![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)
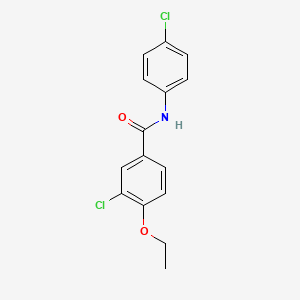
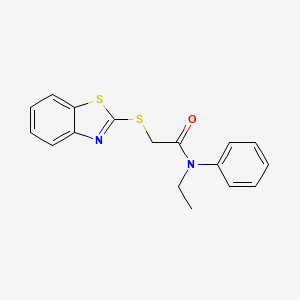
![ethyl 2-(2-furyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5784921.png)
![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)